4-Fluoro-2-hydroxybenzamide

Catalog No.
S9060324
CAS No.
1643-77-2
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-hydroxybenzamide

CAS Number

1643-77-2

Product Name

4-Fluoro-2-hydroxybenzamide

IUPAC Name

4-fluoro-2-hydroxybenzamide

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)

InChI Key

DTROPWKBAVYTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)N

4-Fluoro-2-hydroxybenzamide is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, along with an amide functional group. Its molecular formula is C7H6FNO2\text{C}_7\text{H}_6\text{FNO}_2, and it has a molecular weight of approximately 155.13 g/mol. The compound appears as white or slightly pink crystals and has a melting point of around 284°F (140°C) .

, including:

  • Condensation Reactions: It can react with carbonyl compounds or amines to form new products.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
  • Hydrolysis: The amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The hydroxyl group can direct electrophiles to ortho and para positions on the aromatic ring, allowing for further functionalization .

The biological activity of 4-fluoro-2-hydroxybenzamide has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Properties: Research indicates that this compound may inhibit the growth of cancer cells, although specific mechanisms are still being investigated.
  • Neurological Effects: Due to its structural similarity to other biologically active compounds, it may interact with neurotransmitter systems .

Several methods exist for synthesizing 4-fluoro-2-hydroxybenzamide:

  • Starting Materials: The synthesis typically begins with 4-fluoro-2-nitrobenzoic acid or similar precursors.
  • Reduction Reaction: The nitro group can be reduced to an amine using reducing agents like iron or tin in acidic conditions.
  • Amidation: The resulting amine is then reacted with carbonyl compounds (like acetic anhydride) to form the desired amide .

4-Fluoro-2-hydroxybenzamide has several applications across various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug design, particularly for neurological disorders.
  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Material Science: Its properties may be useful in developing advanced materials with specific thermal and hydrophobic characteristics .

Interaction studies of 4-fluoro-2-hydroxybenzamide focus on its binding affinity and selectivity towards biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with various receptors.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial strains.
  • Structure-Activity Relationship Studies: To understand how modifications to its structure affect its biological activity .

Several compounds share structural similarities with 4-fluoro-2-hydroxybenzamide, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
2-Fluoro-4-hydroxybenzamideC7H6FNO2Similar hydroxyl and amide groups; different fluorine position.
2-HydroxybenzamideC7H7NOLacks fluorine; serves as a baseline for comparison.
3-Fluoro-4-hydroxybenzamideC7H6FNO2Similar functional groups; different fluorine position.
4-Fluoro-3-hydroxybenzamideC7H6FNO2Shares similar properties; different hydroxyl position.
5-Fluoro-2-hydroxybenzamideC7H6FNO2Contains fluorine and hydroxyl groups; distinct position of substituents.

These comparisons highlight the unique positioning of the fluorine and hydroxyl groups in 4-fluoro-2-hydroxybenzamide, which may influence its reactivity and biological activity compared to other similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.03825660 g/mol

Monoisotopic Mass

155.03825660 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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